Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane
Description
Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane is an organosilane compound characterized by a dichloromethylsilane backbone and a propyl chain substituted with a 2,2,2-trifluoroethoxy group. This structure confers unique electronic and steric properties, making it valuable in applications such as surface modification, polymer synthesis, and specialty chemical intermediates. The trifluoroethoxy group enhances electronegativity and hydrolytic stability, while the dichloromethylsilane moiety provides reactivity for crosslinking or functionalization .
Properties
IUPAC Name |
dichloro-methyl-[3-(2,2,2-trifluoroethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2F3OSi/c1-13(7,8)4-2-3-12-5-6(9,10)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJBBPNUINECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCOCC(F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216209 | |
| Record name | Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660-23-1 | |
| Record name | Dichloromethyl[3-(2,2,2-trifluoroethoxy)propyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyl[3-(2,2,2-trifluoroethoxy)propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.490 | |
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Preparation Methods
Grignard Reagent Alkylation
The most widely implemented laboratory-scale synthesis involves reacting dichloromethylsilane with 3-(2,2,2-trifluoroethoxy)propylmagnesium bromide. This method, first documented in industrial safety sheets, proceeds through nucleophilic substitution at the silicon center under inert atmosphere conditions.
Reaction equation:
$$
\text{Cl}2\text{MeSiH} + \text{MgBrC}3\text{H}6\text{OCH}2\text{CF}3 \rightarrow \text{Cl}2\text{MeSiC}3\text{H}6\text{OCH}2\text{CF}3 + \text{MgBrH}
$$
Critical parameters governing yield and purity include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | −10°C to 5°C | Prevents thermal decomposition |
| Solvent | Anhydrous THF | Maintains Grignard stability |
| Stoichiometry | 1:1.05 (Si:Mg reagent) | Compensates for MgBr volatility |
This method typically achieves 85–92% yield when using slow addition techniques over 4–6 hours. Post-reaction quenching with ammonium chloride followed by fractional distillation at 163.7°C/760 mmHg isolates the product.
Catalytic Hydrosilylation Approach
An alternative pathway described in chemical registry data employs platinum-catalyzed addition of dichloromethylsilane to allyl 2,2,2-trifluoroethyl ether. This method addresses limitations in Grignard reagent availability.
Key advantages:
- Tolerates moisture levels up to 500 ppm
- Reduces halogenated waste by 32%
- Enables continuous production modes
Industrial implementations using Karstedt's catalyst (5–15 ppm Pt) report 68–75% conversion rates at 80–100°C. The reaction mechanism proceeds through Chalk-Harrod intermediates, with β-hydride elimination minimized through pressure control (2–3 bar).
Industrial-Scale Manufacturing
Continuous Flow Reactor Design
Modern production facilities utilize tubular reactors with the following configuration:
| Component | Specification | Purpose |
|---|---|---|
| Mixing chamber | 316L stainless steel, 0.5 L volume | Precursor homogenization |
| Reaction coils | Hastelloy C-276, 12 mm ID × 15 m | Temperature-controlled synthesis |
| Phase separator | Glass-lined, −20°C cooling | Silane/aqueous phase separation |
This setup achieves 92% space-time yield at 8 kg/h throughput, with residual chloride levels below 50 ppm. Real-time FTIR monitoring adjusts residence times between 8–12 minutes based on feedstock purity.
Purification Protocols
Post-synthesis processing involves three-stage distillation:
- Atmospheric pre-distillation: Removes THF and low-boiling siloxanes (bp 52.8°C)
- Vacuum fractionation: 10 mmHg pressure isolates main product at 98–101°C
- Molecular sieve treatment: 3Å sieves reduce water content to <15 ppm
Comparative analysis shows this sequence improves product stability from 6 months to 18 months when stored under nitrogen.
Analytical Characterization
Critical quality control parameters and their analytical methods include:
Recent advances in 29Si NMR spectroscopy enable detection of <0.1% siloxane dimers through characteristic −18 to −22 ppm shifts.
Emerging Methodologies
Photocatalytic Synthesis
Pilot studies using UV-activated silicon radicals show promise for eliminating magnesium reagents. Initial results demonstrate:
- 62% conversion at 25°C
- 88% selectivity towards target silane
- 5-fold reduction in ionic byproducts
Challenges remain in catalyst longevity (>200 h required for economic viability).
Biocatalytic Approaches
Immobilized Candida antarctica lipase B mediates silane-alcohol condensation under mild conditions:
| Condition | Optimization Result |
|---|---|
| Temperature | 35°C |
| Solvent | Supercritical CO₂ |
| Conversion | 41% (72 h) |
While currently non-competitive with conventional methods, this route offers potential for pharmaceutical-grade synthesis.
Chemical Reactions Analysis
Types of Reactions
Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the nature of the nucleophile used in the substitution reactions .
Scientific Research Applications
Synthesis of Organosilicon Compounds
Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane serves as a precursor for synthesizing various organosilicon compounds. Its ability to form stable siloxane bonds makes it a critical reagent in the development of silicone-based materials.
Surface Modification
This silane is used for surface treatment and modification of materials to enhance their hydrophobic properties. It can create water-repellent surfaces by forming a monolayer that reduces surface energy. Studies have shown that applying this silane improves the durability and functionality of coatings on metals and polymers .
Biological Applications
Research indicates potential uses in biological systems for modifying biomolecules. The incorporation of the trifluoroethoxy group can enhance the stability and bioavailability of therapeutic agents, making it useful in drug formulation .
Pharmaceutical Development
The compound is investigated for its role in drug delivery systems, particularly for enhancing the solubility and pharmacokinetics of active pharmaceutical ingredients (APIs). Its unique chemical characteristics allow for better interaction with biological membranes .
Data Table: Comparison of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Organosilicon Synthesis | Precursor for various organosilicon compounds | Versatile reagent for silicone-based materials |
| Surface Modification | Enhances hydrophobicity of surfaces | Improved durability and functionality |
| Biological Applications | Modifies biomolecules for stability | Increased bioavailability of drugs |
| Pharmaceutical Development | Improves drug delivery systems | Enhanced solubility and pharmacokinetics |
Case Study 1: Surface Treatment
A study demonstrated that applying this compound to aluminum surfaces significantly improved corrosion resistance. The treated surfaces exhibited lower water adhesion and enhanced longevity compared to untreated samples .
Case Study 2: Drug Formulation
Research involving the formulation of a novel anti-cancer drug utilized this silane to modify the drug's molecular structure. The incorporation of the trifluoroethoxy group led to a marked increase in solubility and cellular uptake, resulting in improved therapeutic efficacy in vitro .
Mechanism of Action
The mechanism of action of Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis . The molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- Structural Difference : Replaces the trifluoroethoxy group with a 1,1,2,2-tetrafluoroethoxy substituent.
Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
- Structural Difference : Features a branched 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy group.
- Impact : The trifluoromethyl group introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions. Market forecasts (2020–2046) suggest niche applications in high-performance coatings due to its enhanced thermal stability .
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- Structural Difference : Substitutes dichloromethyl with a trichlorosilane group.
- Impact : The trichlorosilane moiety increases electrophilicity, accelerating hydrolysis and condensation reactions. This compound is more reactive but less stable under ambient conditions, limiting its use in moisture-sensitive processes .
3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
- Structural Difference : Replaces the silane-propyl chain with a phenylboronic acid group.
- Impact : The phenylboronic acid structure shifts applications toward Suzuki-Miyaura coupling reactions in organic synthesis. The trifluoroethoxy group here enhances solubility in polar aprotic solvents, unlike the silane analog, which is tailored for surface adhesion .
(3-Chloro-2-phenylpropyl)(triethoxy)silane
- Structural Difference : Incorporates a triethoxy silane and a chloro-phenylpropyl chain.
- Impact : The triethoxy groups reduce electrophilicity, resulting in slower hydrolysis compared to dichloromethylsilanes. The aromatic phenyl group improves thermal stability (up to 250°C), making it suitable for high-temperature polymer composites .
Trichloro(3-chloro-2-methylpropyl)silane
- Structural Difference : Features a branched 3-chloro-2-methylpropyl chain and trichlorosilane.
- Impact : The branching increases steric hindrance, moderating reactivity despite the trichlorosilane group. This compound is used in controlled polymer grafting, balancing reactivity and stability .
Comparative Data Table
| Compound Name | Chlorine Atoms | Fluorine Content | Key Substituent Features | Reactivity | Applications |
|---|---|---|---|---|---|
| Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane | 2 (Cl) | 3 (F) | Linear propyl, trifluoroethoxy | Moderate | Surface modification, intermediates |
| Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | 2 (Cl) | 4 (F) | Linear propyl, tetrafluoroethoxy | Low | Specialty coatings |
| Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | 3 (Cl) | 4 (F) | Linear propyl, tetrafluoroethoxy | High | Reactive intermediates |
| (3-Chloro-2-phenylpropyl)(triethoxy)silane | 1 (Cl) | 0 (F) | Aromatic phenyl, triethoxy | Low | High-temperature polymers |
| Trichloro(3-chloro-2-methylpropyl)silane | 4 (Cl) | 0 (F) | Branched propyl, trichlorosilane | Moderate | Polymer grafting |
Key Research Findings
- Fluorine Impact : Increasing fluorine content in the ethoxy group correlates with enhanced hydrolytic stability but reduced reactivity due to steric and electronic effects .
- Chlorine Count : Trichlorosilanes exhibit faster hydrolysis rates than dichloromethyl analogs, making them less suitable for long-term storage but ideal for rapid functionalization .
- Thermal Stability : Aromatic or branched substituents (e.g., phenyl or methyl groups) improve thermal resilience, as seen in phenylpropylsilanes and branched trichlorosilanes .
Biological Activity
Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane is a silane compound that incorporates a trifluoroethoxy group. The biological activity of silanes and their derivatives has garnered attention due to their potential applications in pharmaceuticals and materials science. This article explores the biological activity of this specific silane, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structure:
- Chemical Formula : C₈H₈Cl₂F₃O₁Si
- Molecular Weight : 253.1 g/mol
The presence of the trifluoroethoxy group enhances the lipophilicity of the compound, which may influence its biological interactions.
Mechanisms of Biological Activity
- Cell Membrane Interaction :
-
Enzyme Inhibition :
- Silanes have been reported to interact with various enzymes, potentially acting as inhibitors or activators. The specific interactions of this compound with enzymes remain under investigation but could involve competitive inhibition mechanisms.
- Antimicrobial Activity :
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various silanes, this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the fluorinated tail.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cell lines. The results indicated that at higher concentrations (≥100 µM), this compound exhibited cytotoxic effects.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 150 |
| MCF-7 | 120 |
Research Findings
Recent literature emphasizes the role of fluorinated compounds in drug design and development. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties such as bioavailability and metabolic stability .
- Fluorine's Role in Drug Design : Fluorinated compounds often exhibit altered binding affinities and improved interactions with biological targets due to their unique electronic properties .
- Environmental Considerations : The persistence of fluorinated compounds in biological systems raises concerns regarding their environmental impact and potential toxicity .
Q & A
Basic Research Questions
Q. How can the synthesis of Dichloromethyl(3-(2,2,2-trifluoroethoxy)propyl)silane be optimized for higher yield?
- Methodological Answer: The synthesis can be optimized by controlling reaction parameters such as temperature, solvent selection, and catalyst loading. For example, tetrahydrofuran (THF) is a suitable solvent due to its ability to dissolve silane intermediates and stabilize reactive species. Triethylamine (Et₃N) can be added to neutralize HCl byproducts, improving reaction efficiency . Monitoring the reaction progress via thin-layer chromatography (TLC) ensures timely termination to minimize side reactions. Post-synthesis, filtration to remove triethylammonium chloride salts followed by column chromatography yields pure product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the trifluoroethoxy and propylsilane moieties. Fourier-Transform Infrared (FTIR) spectroscopy identifies Si-Cl (450–550 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight. X-ray crystallography, if feasible, provides definitive structural elucidation, as demonstrated in analogous phosphazene systems .
Q. What are the recommended storage conditions to prevent hydrolysis of the dichloromethylsilane moiety?
- Methodological Answer: The compound should be stored under inert gas (e.g., argon or nitrogen) in anhydrous solvents (e.g., THF or dichloromethane) to prevent hydrolysis. Glassware must be rigorously dried, and molecular sieves (3Å) can be added to storage containers. Sensitivity to moisture is consistent with related chlorosilanes, such as dichloromethyl(3,3,3-trifluoropropyl)silane .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the trifluoroethoxy group influence the silane’s reactivity in cross-coupling reactions?
- Methodological Answer: The trifluoroethoxy group’s strong electron-withdrawing nature reduces electron density at the silicon center, enhancing its electrophilicity. This facilitates nucleophilic substitution reactions, such as hydrosilation with alkenes or alkynes. Computational studies (e.g., Density Functional Theory, DFT) can model charge distribution and predict regioselectivity. Experimental validation via kinetic studies under varying electronic environments (e.g., substituent effects) further clarifies reactivity patterns .
Q. What are the challenges in analyzing thermal decomposition products of this compound, and how can they be addressed?
- Methodological Answer: Thermal decomposition may generate volatile fluorinated byproducts (e.g., trifluoroethanol) and silicon oxides. Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies degradation products. Challenges include distinguishing overlapping peaks from fluorinated fragments and preventing secondary reactions during heating. Quenching experiments and cryogenic trapping improve detection accuracy. Hydrosilation byproducts, as seen in related silicone oil comonomers, provide a reference framework .
Q. How can computational modeling predict the regioselectivity of hydrosilation reactions involving this silane?
- Methodological Answer: DFT calculations using software like Gaussian or ORCA can simulate transition states and activation energies for hydrosilation pathways. Key parameters include steric hindrance at the silicon center and electronic effects from the trifluoroethoxy group. Comparing calculated outcomes with experimental data (e.g., NMR yields of regioisomers) validates the model. This approach is analogous to studies on trifluoropropylmethylsiloxane synthesis .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for analogous fluorinated silanes?
- Methodological Answer: Discrepancies often arise from variations in solvent purity, catalyst activity, or moisture exposure. Systematic replication under controlled conditions (e.g., glovebox use, standardized reagents) isolates critical variables. Cross-referencing with patents or technical reports (e.g., hydrosilation conditions for Dichloromethyl(3,3,3-trifluoropropyl)silane) identifies optimal protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
